Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Lipophilicity Drug-likeness Membrane permeability

Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) is a benzofuran-3-acetic acid methyl ester derivative with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol. It is an oily liquid at ambient temperature and serves as a versatile chemical intermediate in medicinal chemistry.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 39581-49-2
Cat. No. B1312844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(7-methoxybenzofuran-3-yl)acetate
CAS39581-49-2
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC=C2CC(=O)OC
InChIInChI=1S/C12H12O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,7H,6H2,1-2H3
InChIKeyKFYZUXHQZPYTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2): A Strategic Procurement Guide to the 7-Methoxybenzofuran-3-acetic Acid Methyl Ester Scaffold


Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) is a benzofuran-3-acetic acid methyl ester derivative with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . It is an oily liquid at ambient temperature and serves as a versatile chemical intermediate in medicinal chemistry . The compound features a 7-methoxy substitution on the benzofuran ring and a methyl ester at the 3-position acetate side chain, giving it a calculated LogP of 2.16 and a topological polar surface area (PSA) of 48.67 Ų . It has been documented as a key building block in the synthesis of dual-acting thromboxane A₂ receptor antagonist/prostacyclin receptor agonist benzofuran derivatives [1] and belongs to the broader class of 7-methoxybenzofurans that have shown utility as PDE4 inhibitor scaffolds [2].

Why Generic Substitution of Methyl 2-(7-methoxybenzofuran-3-yl)acetate with Unsubstituted or 7-Hydroxy Benzofuran Analogs Fails in Medicinal Chemistry Programs


Substituting Methyl 2-(7-methoxybenzofuran-3-yl)acetate with its closest analogs — such as the unsubstituted methyl benzofuran-3-acetate (CAS 26278-23-9) or the 7-hydroxy variant (CAS 181052-63-1) — introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and physicochemical handling that can derail structure-activity relationships (SAR). The 7-methoxy group modulates electron density on the benzofuran ring, directly influencing both reactivity in downstream synthetic transformations and the pharmacokinetic profile of final drug candidates [1]. The 7-methoxy substitution is a recognized pharmacophoric feature in PDE4 inhibitor design, where it serves as a bioisosteric replacement for the 3,4-dialkoxyphenyl moiety; removing or altering this substitution can result in either enhancement or substantial reduction in PDE4 inhibitory activity [2]. The quantitative differentiation below demonstrates why these analogs are not interchangeable in rigorous medicinal chemistry workflows.

Quantitative Differentiation of Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) Against Closest Analogs for Evidence-Based Procurement


Lipophilicity Differentiation: 7-Methoxy vs. 7-Hydroxybenzofuran-3-acetic Acid Methyl Ester

Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) exhibits a calculated LogP of 2.16, approximately 0.31 log units higher than its 7-hydroxy analog, methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS 181052-63-1), which has a calculated LogP of 1.85 [1]. This LogP difference corresponds to roughly a 2-fold increase in octanol-water partition coefficient, indicating measurably greater lipophilicity for the 7-methoxy compound.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Differentiation: 7-Methoxy vs. Unsubstituted Benzofuran-3-acetic Acid Methyl Ester

The target compound has a calculated topological polar surface area (PSA) of 48.67 Ų, which is approximately 9.2 Ų (23%) larger than the unsubstituted methyl benzofuran-3-acetate (CAS 26278-23-9) with PSA = 39.44 Ų . Both compounds have zero hydrogen-bond donors; the increased PSA arises from the additional oxygen atom of the 7-methoxy group contributing to hydrogen-bond acceptor capacity.

Polar surface area Oral bioavailability CNS penetration

Documented Utility as a Key Intermediate in Dual-Acting Thromboxane/Prostacyclin Agent Synthesis

In the landmark synthesis of dual-acting benzofuran-7-yloxyacetic acid derivatives reported by Ohno et al. (J. Med. Chem. 2005), Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) was employed as a key intermediate in a multi-step synthetic route, with a reported synthetic step yield of approximately 44% for its incorporation into the target scaffold [1]. The resulting lead compound achieved a Ki of 4.5 nM for thromboxane A₂ receptor antagonism and Ki of 530 nM for prostacyclin receptor agonism, demonstrating the viability of this intermediate for producing highly potent dual-acting cardiovascular agents [1]. In contrast, the corresponding 7-hydroxy analog (CAS 181052-63-1) would require phenolic protection/deprotection steps, adding synthetic complexity and potentially reducing overall yield.

Thromboxane A₂ antagonist Prostacyclin agonist Antithrombotic Cardiovascular

7-Methoxybenzofuran Scaffold as a Privileged PDE4 Inhibitor Pharmacophore: Implications for Intermediate Selection

The 7-methoxybenzofuran substructure has been independently validated as an effective bioisosteric replacement for the 3,4-dialkoxyphenyl moiety in PDE4 inhibitors [1]. A recent study demonstrated that the 7-methoxybenzofuran PDE4 inhibitor 4e achieved PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM, with improved oral bioavailability (F = 66%) and half-life (t₁/₂ = 2.7 h) compared to the lead compounds FCPR16 and Z19153 [2]. While 4e was not directly synthesized from CAS 39581-49-2, the 7-methoxybenzofuran core is the critical pharmacophoric element, and Methyl 2-(7-methoxybenzofuran-3-yl)acetate serves as a logical entry point for constructing C3-functionalized 7-methoxybenzofuran PDE4 inhibitor libraries via ester hydrolysis to the carboxylic acid (CAS 79477-01-3) followed by amide coupling or other derivatization.

PDE4 inhibition Anti-inflammatory Asthma Hepatic sepsis

Physical State and Handling Differentiation: Oily Liquid vs. Crystalline Solid of the 7-Hydroxy Analog

Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) is an oily liquid at room temperature , whereas its 7-hydroxy analog (CAS 181052-63-1) is a crystalline solid with a melting point of 48–50 °C . The 7-methoxy compound has a predicted boiling point of 315.7 ± 27.0 °C and a predicted density of 1.202 ± 0.06 g/cm³ [1], compared to a predicted boiling point of 337.0 ± 27.0 °C and density of 1.308 ± 0.06 g/cm³ for the 7-hydroxy analog . The liquid physical state of the target compound facilitates accurate liquid dispensing and solvent-free handling in parallel synthesis workflows.

Physical state Handling Formulation Storage

Safety and Hazard Profile: GHS Classification vs. the Corresponding Carboxylic Acid

Methyl 2-(7-methoxybenzofuran-3-yl)acetate carries a GHS07 (Harmful/Irritant) classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . This is consistent with the hazard profile of the unsubstituted methyl benzofuran-3-acetate (CAS 26278-23-9), which carries identical GHS hazard statements H302-H315-H319-H335 with the 'Warning' signal word . The methyl ester form is classified as non-hazardous for transport, facilitating simpler shipping logistics compared to more reactive acyl chloride or anhydride derivatives of benzofuran-3-acetic acid .

Safety GHS classification Laboratory handling Regulatory compliance

Optimal Research and Industrial Application Scenarios for Methyl 2-(7-methoxybenzofuran-3-yl)acetate (CAS 39581-49-2) Based on Quantitative Evidence


Synthesis of Dual-Acting Thromboxane A₂ Receptor Antagonist / Prostacyclin Receptor Agonist Lead Compounds

Procurement of CAS 39581-49-2 is specifically warranted for medicinal chemistry programs developing antithrombotic agents targeting the TXA₂/PGI₂ axis. The compound has documented precedent as a key intermediate in the Ohno et al. (J. Med. Chem. 2005) synthesis, with ~44% yield in the critical synthetic step leading to benzofuran-7-yloxyacetic acid derivatives [1]. The resulting lead compound 7 achieved Ki = 4.5 nM for TXA₂ receptor antagonism and Ki = 530 nM for PGI₂ receptor agonism. The 7-methoxy group eliminates the need for phenolic OH protection/deprotection that would be required if using the 7-hydroxy analog (CAS 181052-63-1), reducing synthetic step count by ≥2 steps.

Construction of 7-Methoxybenzofuran-Based PDE4 Inhibitor Libraries for Anti-Inflammatory Drug Discovery

CAS 39581-49-2 serves as an optimal entry point for synthesizing C3-functionalized 7-methoxybenzofuran PDE4 inhibitor libraries. The 7-methoxybenzofuran scaffold is a validated bioisosteric replacement for the 3,4-dialkoxyphenyl PDE4 pharmacophore [1], and recent work has confirmed that 7-methoxybenzofuran PDE4 inhibitor 4e achieves PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM with 66% oral bioavailability [2]. The methyl ester of CAS 39581-49-2 can be readily hydrolyzed to the corresponding carboxylic acid (CAS 79477-01-3) for amide coupling diversification. The moderate LogP of 2.16 and PSA of 48.67 Ų provide a favorable starting physicochemical profile for oral drug-likeness optimization.

Morphine Alkaloid Analog Synthesis via 7-Methoxybenzofuran Intermediates

The 7-methoxybenzofuran scaffold, of which CAS 39581-49-2 is a C3-acetate-functionalized derivative, has been established as a useful intermediate class for the synthesis of morphine partial structures and analogs [1]. The improved synthesis methodology for 3-substituted 7-methoxybenzofurans reported by Jung and Abrecht (J. Org. Chem. 1988) demonstrates the synthetic accessibility of this scaffold class for opioid alkaloid research. CAS 39581-49-2 provides a pre-functionalized C3-acetate handle that can be elaborated into diverse C3-substituted derivatives for structure-activity relationship studies in the morphine analog space.

Comparative SAR Studies Requiring Controlled 7-Position Substitution of the Benzofuran-3-acetic Acid Scaffold

When conducting systematic SAR studies across the benzofuran-3-acetic acid methyl ester series, CAS 39581-49-2 provides the critical 7-methoxy reference point. Compared to the unsubstituted analog (CAS 26278-23-9; LogP = 2.15, PSA = 39.44 Ų) and the 7-hydroxy analog (CAS 181052-63-1; LogP = 1.85, PSA = 59.67 Ų), the target compound occupies a distinct position in lipophilicity-polarity space (LogP = 2.16, PSA = 48.67 Ų) [1][2][3]. This controlled substitution pattern enables deconvolution of electronic (7-OCH₃ electron-donating) versus steric effects on target binding, making it essential for rigorous medicinal chemistry SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.